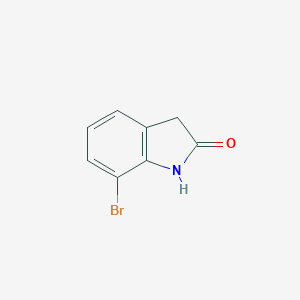

7-Bromooxindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUWXWBRIBGIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378343 | |

| Record name | 7-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320734-35-8 | |

| Record name | 7-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-Bromooxindole from 7-Bromoindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and accessible synthetic route for the preparation of 7-bromooxindole from 7-bromoindole. While a direct one-step oxidation is not extensively documented, a reliable two-step procedure via a 3,3-dibromooxindole intermediate offers a practical approach for laboratory and potential scale-up applications. This document outlines the detailed experimental protocols, presents key quantitative data, and provides visual diagrams of the synthetic pathway and experimental workflow to facilitate successful execution.

Synthetic Strategy Overview

The conversion of 7-bromoindole to this compound is effectively achieved through a two-step process:

-

Bromination: 7-Bromoindole is first treated with a brominating agent, such as N-Bromosuccinimide (NBS), to yield the intermediate, 7-bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one.

-

Reduction: The subsequent reduction of the dibromo-intermediate, for instance with zinc powder in acetic acid, affords the final product, this compound.

This strategy circumvents potential challenges with direct oxidation, such as over-oxidation or side reactions, by proceeding through a stable and isolable intermediate.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous oxindole derivatives and have been adapted for the specific synthesis of this compound.

Step 1: Synthesis of 7-Bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one

Materials:

-

7-Bromoindole

-

N-Bromosuccinimide (NBS)

-

tert-Butanol

-

Water

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-bromoindole (1.0 equivalent) in a mixture of tert-butanol and water (e.g., a 4:1 v/v ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the tert-butanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

Materials:

-

7-Bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one

-

Zinc powder

-

Acetic acid

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 7-bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in glacial acetic acid in a round-bottom flask with vigorous stirring.

-

Add zinc powder (2.5 - 3.0 equivalents) portion-wise to the suspension. An exothermic reaction may be observed.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other solids.

-

Dilute the filtrate with ethyl acetate and carefully neutralize the acetic acid by washing with water and saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. Please note that yields are based on analogous reactions and may vary for the specific substrate.

| Step | Reactant | Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (Analogous Reactions) |

| 1. Bromination | 7-Bromoindole | NBS (2.2) | tert-Butanol/Water | 0 to RT | 4 - 6 | 70-85% |

| 2. Reduction | 7-Bromo-3,3-dibromooxindole | Zinc (2.5 - 3.0) | Acetic Acid | RT | 2 - 4 | 80-95% |

Visualization of Synthetic Pathway and Workflow

Signaling Pathways and Logical Relationships

Caption: Two-step synthesis of this compound from 7-bromoindole.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-Bromooxindole: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular interactions.

Chemical Properties

This compound is a versatile brominated oxindole derivative utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique structure allows for diverse functionalization, making it a valuable intermediate in the creation of biologically active compounds.[1]

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| CAS Number | 320734-35-8 | [1] |

| Melting Point | 206 - 210 °C | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Purity | ≥98% (GC), ≥97% (HPLC) | [1][3] |

| Synonyms | 7-Bromo-2-indolinone | [1] |

Chemical Structure

This compound consists of an oxindole core, which is a bicyclic structure containing a benzene ring fused to a five-membered ring with a nitrogen atom and a carbonyl group. In this specific derivative, a bromine atom is substituted at the 7-position of the aromatic ring. This bromine substitution provides a reactive site for further chemical modifications, particularly for palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular frameworks.

Experimental Protocols

General Synthesis of Oxindole Derivatives

A common method for synthesizing oxindole derivatives involves the condensation of an appropriate aniline with a carbonyl compound, followed by cyclization. For this compound, a plausible synthetic route would start from 2-bromoaniline. The following is a generalized procedure for the synthesis of indole-2-one derivatives:

-

Reaction Setup : To a stirred solution of the starting indole-2-one or a related precursor in an appropriate solvent (e.g., absolute ethanol), the desired aldehyde or other reactant is added.[4]

-

Base Addition : A base, such as sodium ethoxide in ethanol, is added to the mixture to catalyze the reaction.[4] The mixture is typically stirred at room temperature overnight.[4]

-

Work-up : The solvent is removed under vacuum. The resulting residue is washed with brine and extracted with an organic solvent like ethyl acetate.[4]

-

Purification : The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated.[4] The final product is then purified using column chromatography on silica gel.[4]

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also provide structural information.

-

Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O bonds.

-

Chromatography : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be used to determine the purity of the compound.

Biological Activity and Signaling Pathways

Brominated indoles, as a class of compounds, have garnered significant attention for their wide spectrum of potent biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5] this compound, in particular, is utilized in the design of novel inhibitors and therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.[1]

While a specific signaling pathway directly modulated by this compound is not detailed in the available literature, the general mechanism for many bioactive indole derivatives involves the inhibition of key enzymes or receptors in cellular signaling cascades. For instance, some brominated indoles have been shown to inhibit kinases involved in cell proliferation and survival pathways.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] Its applications are primarily focused on:

-

Pharmaceutical Development : It is a key building block for drugs targeting neurological disorders and for the design of novel therapeutic agents against cancer.[1]

-

Biological Research : The compound is used in studies to investigate the mechanisms of action of proteins and enzymes, aiding in the understanding of cellular processes.[1]

-

Organic Synthesis : Chemists utilize this compound to create complex molecular structures, leading to the innovation of new compounds.[1]

-

Material Science : Its unique chemical properties allow for its incorporation into advanced materials, such as polymers and coatings.[1]

References

7-Bromooxindole: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 7-Bromooxindole, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, generalized experimental protocols, and workflow visualizations to support further research and application.

Core Compound Identification

CAS Number: 320734-35-8 Molecular Formula: C₈H₆BrNO Molecular Weight: 212.05 g/mol Synonyms: 7-Bromo-2-indolinone

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 320734-35-8 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.05 | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 206 - 210 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Room Temperature | [1] |

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the following areas:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, with notable potential in the development of drugs targeting neurological disorders.[1] The oxindole scaffold is a privileged structure in drug discovery, and the bromo-substituent provides a handle for further chemical modifications.

-

Organic Synthesis: In organic chemistry, this compound is employed to create more complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in constructing carbon-carbon bonds.

-

Biological Research: This compound is used in studies to investigate the mechanisms of action of proteins and enzymes, aiding in the understanding of cellular processes.[1] While specific pathways for this compound are not extensively documented, the broader class of brominated indoles has been studied for various biological activities.

Generalized Experimental Protocols

General Synthesis of Substituted Oxindoles

The synthesis of oxindole derivatives often involves the cyclization of an appropriate precursor. The following is a generalized protocol based on common synthetic routes for similar compounds.

Materials:

-

Appropriately substituted aniline precursor

-

Acyl chloride or related cyclization agent

-

Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Reagents for workup and purification (e.g., HCl, NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

-

Dissolve the substituted aniline precursor in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the acyl chloride, followed by the Lewis acid catalyst.

-

Allow the reaction to warm to room temperature and stir for the required duration (monitoring by TLC or LC-MS).

-

Upon completion, quench the reaction by carefully adding it to ice-cold water or a dilute acid solution.

-

Extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired oxindole derivative.

References

Spectroscopic Profile of 7-Bromooxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The structural characterization of 7-bromooxindole relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data for this compound and its analogs.

Table 1: 1H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

| H-4 | 7.20 - 7.40 | d |

| H-5 | 6.90 - 7.10 | t |

| H-6 | 7.10 - 7.30 | d |

| H-3 (CH2) | ~3.60 | s |

| N-H | 8.00 - 9.00 | br s |

Note: Predicted values are based on the analysis of related oxindole structures. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ) ppm |

| C=O (C-2) | 175 - 180 |

| C-7a | 140 - 145 |

| C-3a | 125 - 130 |

| C-4 | 128 - 132 |

| C-5 | 122 - 126 |

| C-6 | 120 - 124 |

| C-7 (C-Br) | 110 - 115 |

| CH2 (C-3) | 35 - 40 |

Note: Predicted values are based on the analysis of related oxindole structures.

Table 3: IR Spectroscopic Data

| Functional Group | Characteristic Absorption (cm-1) |

| N-H Stretch | 3200 - 3300 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=O Stretch (amide) | 1680 - 1720 |

| C=C Stretch (aromatic) | 1600 - 1620 and 1450-1500 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Table 4: Mass Spectrometry Data

| Ion | m/z (relative abundance) | Interpretation |

| [M]+• | 211/213 (approx. 1:1) | Molecular ion peak showing characteristic isotopic pattern for one bromine atom. |

| [M-CO]+• | 183/185 | Loss of a neutral carbon monoxide molecule. |

| [M-Br]+ | 132 | Loss of a bromine radical. |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

1H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

13C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: ≥1024.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of powdered this compound onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum and perform automatic background subtraction.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI-MS), a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

-

Instrument Parameters:

-

Spectrometer: A mass spectrometer equipped with an EI source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-300.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+•) and its isotopic pattern to confirm the molecular weight and the presence of bromine.

-

Analyze the fragmentation pattern to deduce the structure.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-Indolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 7-bromo-2-indolinone (also known as 7-bromooxindole), a valuable intermediate in the development of pharmaceuticals and other biologically active compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

7-Bromo-2-indolinone is a heterocyclic compound featuring an oxindole core with a bromine substituent at the 7-position. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence and position of the bromine atom on the aromatic ring provide a handle for further functionalization, making 7-bromo-2-indolinone a key building block for creating diverse molecular architectures. This guide explores the primary strategies for its synthesis, focusing on methods that are both efficient and applicable in a laboratory setting.

Synthetic Strategies

Two principal retrosynthetic approaches are considered for the synthesis of 7-bromo-2-indolinone:

-

Strategy A: Bromination of the Indolinone Core. This approach involves the direct bromination of the pre-formed 2-indolinone ring system. Achieving regioselectivity at the 7-position is the key challenge in this strategy.

-

Strategy B: Cyclization of a Brominated Precursor. This strategy relies on the cyclization of a suitably substituted bromo-aniline derivative to construct the 2-indolinone ring. This approach often provides better control over the position of the bromine atom.

The following sections detail the experimental protocols for these synthetic pathways.

Experimental Protocols

Strategy A: Direct Bromination of 2-Indolinone

Direct bromination of 2-indolinone can be challenging due to the potential for reaction at multiple positions on the aromatic ring and the methylene group. The use of specific brominating agents and reaction conditions is crucial for achieving the desired 7-bromo isomer.

Reaction Scheme:

Caption: Direct bromination of 2-indolinone.

Protocol:

-

Materials:

-

2-Indolinone

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-indolinone (1.0 eq.) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 7-bromo-2-indolinone.

-

Quantitative Data Summary (Strategy A):

| Parameter | Value | Reference |

| Starting Material | 2-Indolinone | Adapted from general bromination procedures |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12-24 hours | - |

| Yield | Moderate to Good (isomer mixture possible) | - |

Strategy B: Cyclization of a Brominated Precursor via Palladium-Catalyzed Intramolecular α-Arylation

This method involves the synthesis of an N-substituted α-chloroacetanilide from a bromoaniline, followed by a palladium-catalyzed intramolecular cyclization to form the 2-indolinone ring.[2] This is a highly regioselective method.

Workflow Diagram:

References

The Cellular Mechanisms of 7-Bromooxindole: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the specific mechanism of action of 7-Bromooxindole is limited in publicly available research. This guide synthesizes findings from studies on structurally related oxindole and bromoindole derivatives to provide an in-depth overview of its potential cellular mechanisms for researchers, scientists, and drug development professionals. The activities described herein are extrapolated from these related compounds and should be experimentally verified for this compound itself.

Introduction

This compound is a synthetic heterocyclic compound belonging to the oxindole family. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of a bromine atom at the 7-position can significantly influence the compound's physicochemical properties and biological activity, including its metabolic stability and target-binding affinity. While this compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals for neurological disorders and cancer, the broader family of oxindole and bromoindole derivatives has been shown to exhibit significant cellular effects.[1] This guide explores the potential mechanisms of action of this compound based on the activities of its structural analogs, focusing on its potential as an anticancer and neuroprotective agent.

Potential Anticancer Mechanisms of Action

Derivatives of oxindole and bromoindole have demonstrated potent anticancer activities through multiple cellular mechanisms. These include the induction of programmed cell death (apoptosis), disruption of the cell cycle, inhibition of microtubule dynamics, and modulation of key cancer-related signaling pathways.

Induction of Apoptosis

Many indole-based compounds exert their anticancer effects by inducing apoptosis in cancer cells. This process of programmed cell death is a critical mechanism for eliminating damaged or cancerous cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.

Cell Cycle Arrest

The regulation of the cell cycle is a crucial process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Several oxindole derivatives have been shown to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints, thereby preventing cancer cells from dividing.

Inhibition of Tubulin Polymerization

The cytoskeleton, particularly microtubules composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization.

| Compound Class | Cell Line | Assay | IC50/GI50 (µM) | Reference |

| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | A549 (Lung Cancer) | Cytotoxicity | Active | [2] |

| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | HeLa (Cervical Cancer) | Cytotoxicity | Active | [2] |

| Thienopyridine indole derivative | MGC-803 (Gastric Cancer) | Antiproliferative | 0.00161 | [3] |

| Thienopyridine indole derivative | HGC-27 (Gastric Cancer) | Antiproliferative | 0.00182 | [3] |

| Thienopyridine indole derivative | Tubulin | Polymerization Inhibition | 2.505 | [3] |

| 5-chloro-indole-2-carboxylate derivatives | Panc-1, MCF-7, A-549 | Antiproliferative | 0.029 - 0.042 | [4] |

| Pyrazole-Oxindole Conjugate (6h) | Jurkat (T-cell leukemia) | Cytotoxicity | 4.36 | [5] |

| Oxindole-Indole Conjugate (6c) | MCF-7 (Breast Cancer) | Cytotoxicity | 2.72 | [6] |

| Oxindole-Indole Conjugate (6d) | MCF-7 (Breast Cancer) | Cytotoxicity | 3.31 | [6] |

Modulation of the p53-MDM2 Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which promotes p53 degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Spirooxindoles, which share the core oxindole structure with this compound, have been identified as potent inhibitors of the p53-MDM2 interaction, thereby stabilizing and activating p53.

| Compound | Assay | Ki (nM) | IC50 (µM) | Reference |

| Spirooxindole (MI-219) | MDM2 Binding | low nM | - | [7] |

| Spirooxindole (5a) | Cell Growth Inhibition (Day 3) | - | 0.18 | [7] |

| Spirooxindole (5b) | Cell Growth Inhibition (Day 3) | - | 0.18 | [7] |

| Spirooxindole-thiopyran | MDM2 Inhibition | - | 43.8 | [8] |

Potential Neuroprotective Mechanisms

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of various neurodegenerative diseases. Indole derivatives have been investigated for their neuroprotective properties, which are often attributed to their antioxidant capabilities.

| Compound Class | Assay | Effect | EC50/IC50 | Reference |

| Indole-phenolic derivatives | Aβ(25–35) induced cytotoxicity | Neuroprotective | - | [9] |

| Indole-based sulfonamides | AChE Inhibition | - | 0.15–32.10 µM | [10] |

| Indole-based sulfonamides | BChE Inhibition | - | 0.20–37.30 µM | [10] |

| Diindolylmethane (DIM) | Oxidative Stress in HT-22 cells | Neuroprotective | ~40 µM | [11] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the potential mechanisms of action of compounds like this compound. Specific parameters may need to be optimized for the cell lines and reagents used.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), to determine the DNA content of individual cells. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.[12]

In Vitro Tubulin Polymerization Assay

Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization process can be tracked by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations, a vehicle control, a known tubulin polymerization inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes). The rate and extent of polymerization can be determined from the resulting curves.[1][13]

Western Blotting for p53 and MDM2 Expression

Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.

Procedure:

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p53 and MDM2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein.[14][15]

Conclusion

While direct evidence for the cellular mechanism of action of this compound is still emerging, the extensive research on its structural analogs provides a strong foundation for targeted investigation. The potential for this compound to act as an anticancer agent through the induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization, and modulation of the p53-MDM2 pathway is significant. Furthermore, its possible role as a neuroprotective agent by combating oxidative stress warrants further exploration. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to systematically evaluate the biological activities of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. In vitro tubulin polymerization assay [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 7-Bromooxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. Functionalization of the oxindole core, particularly at the 7-position, is of great interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the 7-position of the oxindole ring.[1][2] This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance under relatively mild conditions.[3]

These application notes provide a detailed protocol for the Suzuki coupling of 7-bromooxindole with various boronic acids, a summary of reaction conditions, and visualizations of the experimental workflow and catalytic cycle.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound and related bromo-substituted nitrogen heterocycles with a variety of aryl and heteroaryl boronic acids.[1][4]

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91-99[1] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 18 | ~85 (estimated)[4] |

| 3 | 3-Aminophenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O | 80 | 16 | ~80 (estimated) |

| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~75 (estimated)[4] |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~90 (estimated) |

| 6 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70 (estimated)[5] |

Note: Yields are for isolated products. Some yields are estimated based on reactions with structurally similar substrates.

Experimental Protocols

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound and may require optimization for specific substrates.[6][7]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

-

Degassed water (if using aqueous conditions)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, reflux condenser)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).

-

Solvent Addition: Add the anhydrous organic solvent (and degassed water if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio) to the flask via syringe.

-

Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl or 7-heteroaryloxindole.

Mandatory Visualization

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Heck Reaction of 7-Bromooxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the olefination of aryl halides. This application note provides a detailed overview and experimental protocols for the Heck reaction involving 7-bromooxindole, a key heterocyclic scaffold found in numerous biologically active compounds and pharmaceutical agents. The synthesis of 7-vinyloxindoles and related derivatives via this methodology is of significant interest in medicinal chemistry for the development of novel therapeutics. This document outlines various reaction conditions, presents a summary of quantitative data, and provides a step-by-step experimental protocol to guide researchers in successfully applying this transformation.

Reaction Principle

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] The catalytic cycle typically proceeds through a Pd(0)/Pd(II) pathway, involving oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active Pd(0) catalyst.[1]

Summary of Heck Reaction Conditions for Bromo-Substituted Heterocycles

While specific examples for this compound are not extensively documented in publicly available literature, conditions for structurally related bromo-substituted indoles, indazoles, and other aryl bromides can provide a strong foundation for reaction optimization. The following table summarizes typical conditions used for Heck reactions on these analogous substrates, which are expected to be applicable to this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Alkene | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | Styrene | 100 | 85-95 | General Conditions |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₂CO₃ (2) | Dioxane | n-Butyl acrylate | 110 | 80-90 | General Conditions |

| PdCl₂(PPh₃)₂ (3) | - | NaOAc (3) | NMP | Ethyl acrylate | 120 | 75-85 | General Conditions |

| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Toluene | Styrene | 100 | High | Analogous Systems |

| Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | Various Alkenes | MW | Good to Excellent | [2] |

| Pd(OAc)₂ (1) | None | Cs₂CO₃ (2) | Dioxane | Styrene | 80 | 88-99 | [3] |

Note: NMP = N-Methyl-2-pyrrolidone; DMF = N,N-Dimethylformamide; dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Yields are typical for analogous aryl bromide substrates and should be considered as a starting point for optimization with this compound. The oxindole nitrogen may require protection (e.g., with Boc, SEM, or benzyl groups) to improve solubility and prevent side reactions, although successful Heck reactions on N-unprotected halo-tryptophans have been reported.[2]

Experimental Workflow

The general workflow for performing a Heck reaction with this compound is outlined below. This process involves careful preparation of reagents, assembly of the reaction under an inert atmosphere, monitoring of the reaction progress, and subsequent workup and purification of the desired product.

Caption: General workflow for the Heck reaction of this compound.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for their specific substrate combination.

Materials:

-

This compound (or N-protected this compound)

-

Alkene (e.g., Styrene, n-Butyl Acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

-

If using a solid base such as potassium carbonate (2.0 equiv), add it at this stage.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Add anhydrous, degassed solvent (e.g., DMF or dioxane) via syringe.

-

Add the alkene (1.2-1.5 equiv) via syringe.

-

If using a liquid base such as triethylamine (2.0 equiv), add it via syringe at this stage.

-

-

Reaction:

-

Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

-

Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

If a solid precipitate is present, filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-alkenyl-oxindole product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Signaling Pathway and Catalytic Cycle

The catalytic cycle of the Heck reaction is a fundamental concept in palladium-catalyzed cross-coupling chemistry. The following diagram illustrates the key steps involved in the reaction of this compound with an alkene.

Caption: Catalytic cycle of the Heck reaction for this compound.

Conclusion

The Heck reaction provides an efficient and modular approach for the synthesis of 7-alkenyl-oxindole derivatives, which are valuable building blocks in drug discovery and development. While specific literature on the Heck reaction of this compound is sparse, the general conditions established for other aryl bromides and related heterocyclic systems offer a reliable starting point for developing a robust protocol. Careful optimization of the catalyst, ligand, base, and solvent will be key to achieving high yields and purity. The protocols and information presented in this application note are intended to serve as a comprehensive guide for researchers venturing into the synthesis of these important compounds.

References

Application Notes and Protocols for the Use of 7-Bromooxindole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromooxindole is a versatile heterocyclic building block that serves as a valuable starting material in the synthesis of potent and selective kinase inhibitors. The oxindole scaffold itself is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the ATP-binding site of various kinases. The presence of a bromine atom at the 7-position provides a strategic handle for synthetic elaboration, allowing for the introduction of diverse chemical functionalities through cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways, such as the RAF-MEK-ERK and CDK2 pathways.

Key Applications of this compound in Kinase Inhibitor Synthesis

The strategic placement of the bromine atom at the 7-position of the oxindole core allows for a variety of synthetic transformations to build diverse kinase inhibitor scaffolds.

-

Suzuki-Miyaura Coupling: The bromine atom is readily displaced by various aryl and heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of substituents that can occupy hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity.

-

Knoevenagel Condensation: The active methylene group at the 3-position of the oxindole ring can undergo Knoevenagel condensation with a variety of aldehydes and ketones. This reaction is a powerful tool for introducing substituted alkenyl groups, which can be designed to interact with specific residues in the kinase active site.

-

Buchwald-Hartwig Amination: The bromo group can be substituted with various amines via Buchwald-Hartwig amination, providing access to a range of N-arylated and N-heteroarylated oxindole derivatives.

-

Sonogashira and Heck Couplings: These cross-coupling reactions can be employed to introduce alkyne and alkene functionalities, respectively, further expanding the chemical diversity of the synthesized inhibitors.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from this compound and its analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity of 7-Bromo-3-substituted-oxindole Derivatives against Receptor Tyrosine Kinases

| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line |

| 1a | VEGFR-2 | 117 | - | - |

| 1b | PDGFRβ | - | - | - |

| 2a | EGFR | 1380 | - | - |

| 2b | VEGFR-2 | 5750 | - | - |

| 2c | PDGFRβ | 3180 | - | - |

| Sunitinib | VEGFR-2 | 330 | - | - |

| Sunitinib | PDGFRβ | 180 | - | - |

| Sunitinib | EGFR | 80 | - | - |

Table 2: Inhibitory Activity of Oxindole-based Derivatives against Cyclin-Dependent Kinases

| Compound ID | Target Kinase | IC50 (nM) |

| 3a | CDK2 | 75.6 |

| 3b | CDK2 | 80.2 |

| Roscovitine | CDK2 | 141 |

Data adapted from studies on spirooxindole derivatives as CDK2 inhibitors[1].

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the synthesis and evaluation of this compound-based kinase inhibitors.

Protocol 1: Synthesis of 3-((1H-pyrrol-2-yl)methylene)-7-bromoindolin-2-one (A Sunitinib Analog Precursor)

This protocol describes the Knoevenagel condensation of this compound with 1H-pyrrole-2-carbaldehyde.

Materials:

-

This compound

-

1H-Pyrrole-2-carbaldehyde

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Filtration apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add 1H-pyrrole-2-carbaldehyde (1.2 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the crude product can be further purified by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the 7-position of the oxindole ring.

Materials:

-

This compound derivative (e.g., from Protocol 1)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

-

Schlenk tube or microwave vial

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating block

Procedure:

-

In a Schlenk tube or microwave vial, combine the this compound derivative (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2 mmol).

-

Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-oxindole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.

Materials:

-

Recombinant purified target kinase (e.g., VEGFR-2, CDK2/Cyclin A)

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Synthesized this compound derivative (test compound)

-

Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

-

Assay detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP and measuring the light output using a luciferase/luciferin reaction.

-

The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the synthesis and evaluation of this compound-based kinase inhibitors.

References

Application of 7-Bromooxindole in the Synthesis of Neuroprotective Agents

Introduction

7-Bromooxindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique chemical structure, featuring a reactive bromine atom on the oxindole core, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. The oxindole scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. The presence of the bromine atom at the 7-position provides a strategic handle for introducing diverse chemical moieties through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties to achieve desired neuroprotective effects.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of neuroprotective agents, with a focus on kinase inhibitors, which play a significant role in neuronal survival and apoptosis pathways.

Key Applications in Neuroprotective Agent Synthesis

The primary application of this compound in this context is its use as a scaffold to be elaborated into more complex molecules with neuroprotective properties. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura coupling, which enables the formation of carbon-carbon bonds with a wide range of boronic acids. This allows for the introduction of various aryl and heteroaryl substituents at the 7-position of the oxindole ring, a key step in building a library of diverse compounds for biological screening.

Furthermore, the oxindole core itself can be modified at other positions, such as the C3-position, to introduce additional pharmacophoric features. For instance, condensation reactions with various aldehydes can yield 3-substituted-7-bromooxindole derivatives, which can then be further functionalized.

Neuroprotective Mechanisms of this compound Derivatives

Derivatives of this compound can exert their neuroprotective effects through various mechanisms, with the inhibition of specific protein kinases being a prominent strategy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.

Targeted Signaling Pathways:

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): A key mediator of stress-induced apoptosis in neurons.

-

Glycogen Synthase Kinase 3β (GSK-3β): Implicated in tau hyperphosphorylation and amyloid-β production in Alzheimer's disease.

-

c-Jun N-terminal Kinase (JNK): Plays a crucial role in neuronal apoptosis in response to oxidative stress and other insults.

By designing this compound derivatives that can selectively inhibit these kinases, it is possible to interfere with the signaling cascades that lead to neuronal cell death, thereby providing a neuroprotective effect.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and evaluation of neuroprotective agents derived from this compound.

Synthesis of 7-Aryl-Oxindole Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to generate a library of 7-aryl-oxindole derivatives for neuroprotective screening.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen gas

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-aryl-oxindole derivative.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 7-Phenyl-1,3-dihydro-2H-indol-2-one | 85 |

| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | 82 |

| 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)-1,3-dihydro-2H-indol-2-one | 78 |

Synthesis of 3-(Substituted-benzylidene)-7-bromooxindoles

This protocol outlines the Knoevenagel condensation of this compound with various aromatic aldehydes to produce 3-(substituted-benzylidene)-7-bromooxindoles, which are important intermediates and can also be evaluated for neuroprotective activity.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

-

Piperidine

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 3-(substituted-benzylidene)-7-bromooxindole.

Table 2: Representative Yields for Knoevenagel Condensation

| Aromatic Aldehyde | Product | Yield (%) |

| Benzaldehyde | 3-Benzylidene-7-bromo-1,3-dihydro-2H-indol-2-one | 92 |

| 4-Nitrobenzaldehyde | 7-Bromo-3-(4-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one | 88 |

| 4-Hydroxybenzaldehyde | 7-Bromo-3-(4-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one | 85 |

Neuroprotective Activity Assays

The synthesized this compound derivatives can be evaluated for their neuroprotective effects using various in vitro cell-based assays.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the protective effect of the compounds against a neurotoxic insult.

Cell Line:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or a murine hippocampal cell line (e.g., HT22).

Neurotoxin:

-

Hydrogen peroxide (H₂O₂) or glutamate to induce oxidative stress.

-

Amyloid-beta (Aβ) peptides to model Alzheimer's disease pathology.

Protocol:

-

Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1-2 hours.

-

Induce neurotoxicity by adding the chosen neurotoxin (e.g., H₂O₂, glutamate, or Aβ).

-

Incubate for 24-48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

2. Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of specific kinases implicated in neurodegeneration.

Protocol:

-

Commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay) can be used.

-

The assay typically involves incubating the recombinant kinase enzyme with the test compound and a specific substrate in the presence of ATP.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection method.

-

The IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity) is then determined.

Table 3: Hypothetical Neuroprotective and Kinase Inhibitory Data for a 7-Aryl-oxindole Derivative

| Compound ID | Neuroprotection (Cell Viability at 10 µM) | ASK1 IC₅₀ (nM) | GSK-3β IC₅₀ (nM) | JNK IC₅₀ (nM) |

| 7-Phenyl-oxindole | 75% | 150 | >1000 | 800 |

| 7-(4-Methoxyphenyl)-oxindole | 85% | 80 | 500 | 650 |

| 7-(3-Fluorophenyl)-oxindole | 82% | 95 | 700 | 720 |

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Screening

Caption: Workflow for the synthesis and screening of neuroprotective agents from this compound.

Signaling Pathway of Kinase-Mediated Neuronal Apoptosis

Caption: Inhibition of kinase-mediated apoptotic signaling by this compound derivatives.

Application Notes and Protocols for the Synthesis of Spiro-oxindoles from 7-Bromooxindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of spiro-oxindoles, a class of compounds with significant therapeutic potential, using 7-Bromooxindole as a readily available starting material. The protocol outlines a two-step process: the oxidation of this compound to 7-Bromoisatin, followed by a microwave-assisted three-component [3+2] cycloaddition reaction to yield the desired spiro-oxindole scaffold.

Introduction

Spiro-oxindoles are a prominent class of heterocyclic compounds frequently found in the core structure of various natural products and synthetic pharmaceuticals.[1] Their rigid three-dimensional structure imparts unique pharmacological properties, making them attractive scaffolds in drug discovery. Notably, certain spiro-oxindoles have demonstrated potent anticancer activity by inhibiting the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression.[2] This protocol focuses on the synthesis of spiro-oxindoles from this compound, offering a versatile route to novel derivatives for further investigation. The bromo-substitution on the oxindole core provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for screening.[3]

General Reaction Scheme

The synthesis of spiro-oxindoles from this compound is a two-step process. The first step involves the oxidation of the C3-methylene group of the this compound to a ketone, yielding 7-bromoisatin. This is followed by a one-pot, three-component reaction where 7-bromoisatin, an α-amino acid, and a dipolarophile undergo a [3+2] cycloaddition to form the spiro-pyrrolidinyl-oxindole core.

Step 1: Oxidation of this compound to 7-Bromoisatin

Step 2: Three-Component [3+2] Cycloaddition

Experimental Protocols

Protocol 1: Oxidation of this compound to 7-Bromoisatin

This protocol is a general method for the oxidation of indoles to isatins and can be adapted for this compound.[4]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in DMSO.

-

Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 7-Bromoisatin.

Protocol 2: Microwave-Assisted Synthesis of Oxygen-Bridged Spirooxindoles

This protocol describes a microwave-promoted multicomponent reaction of 7-Bromoisatin, an α-amino acid, and 1,4-dihydro-1,4-epoxynaphthalene as the dipolarophile.[5]

Materials:

-

7-Bromoisatin (1 equivalent)

-

α-Amino acid (e.g., L-proline) (1.2 equivalents)

-

1,4-Dihydro-1,4-epoxynaphthalene (1.5 equivalents)

-

Methanol (MeOH)

-

Microwave reactor

Procedure:

-

To a 10 mL microwave vial, add 7-Bromoisatin (0.2 mmol), the α-amino acid (0.24 mmol), and 1,4-dihydro-1,4-epoxynaphthalene (0.3 mmol).

-

Add methanol (2.0 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for 15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired oxygen-bridged spirooxindole.

Data Presentation

The following table summarizes the synthesis of various spiro-oxindoles from substituted isatins, including a 7-bromo derivative, via multicomponent reactions. This data illustrates the versatility of the methodology.

| Entry | Isatin Derivative | α-Amino Acid | Dipolarophile | Product | Yield (%) | Reference |

| 1 | 7-Bromoisatin | L-Proline | 1,4-Dihydro-1,4-epoxynaphthalene | Oxygen-bridged spirooxindole | 84 | [5] |

| 2 | Isatin | Sarcosine | (E)-Chalcone | Spiro-pyrrolidinyl-oxindole | 95 | [6] |

| 3 | 5-Nitroisatin | L-Proline | (E)-Chalcone | 5'-Nitro-spiro-pyrrolizidinyl-oxindole | 78 | [6] |

| 4 | N-Methylisatin | Sarcosine | Dimethyl acetylenedicarboxylate | Spiro-pyrrolinyl-oxindole | 92 | [7] |

| 5 | 5-Chloroisatin | L-Thioproline | 3-Acylindole | Spiro-pyrrolidinyl-oxindole | 75 | [2] |

Mandatory Visualization

Experimental Workflow for Spiro-oxindole Synthesis

The following diagram illustrates the general workflow for the two-step synthesis of spiro-oxindoles from this compound.

Caption: Workflow for the synthesis of spiro-oxindoles from this compound.

Inhibition of the p53-MDM2 Signaling Pathway by Spiro-oxindoles